Estragole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 178 mg/L at 25 °C

Very soluble in ethanol, chloroform

0.178 mg/mL at 25 °C

Insoluble in water; soluble in alcohols

Soluble (in ethanol)

Synonyms

Canonical SMILES

Potential Therapeutic Effects

Analgesic properties

Studies suggest estragole may possess pain-relieving (analgesic) effects. Research using animal models indicates its ability to inhibit sodium channels in neurons, potentially contributing to pain reduction [].

Antioxidant activity

Estragole exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

Antimicrobial potential

Some studies suggest estragole may have antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi [].

Safety Concerns

Despite its potential therapeutic effects, estragole raises safety concerns due to its potential genotoxicity, meaning it could damage DNA and potentially increase the risk of cancer.

Genotoxic potential

Studies indicate that estragole can be metabolized into compounds that can bind to DNA and potentially cause damage [].

Carcinogenicity concerns

Based on animal studies, some regulatory agencies like the European Medicines Agency (EMA) have classified estragole as a substance of possible concern regarding its carcinogenic potential [].

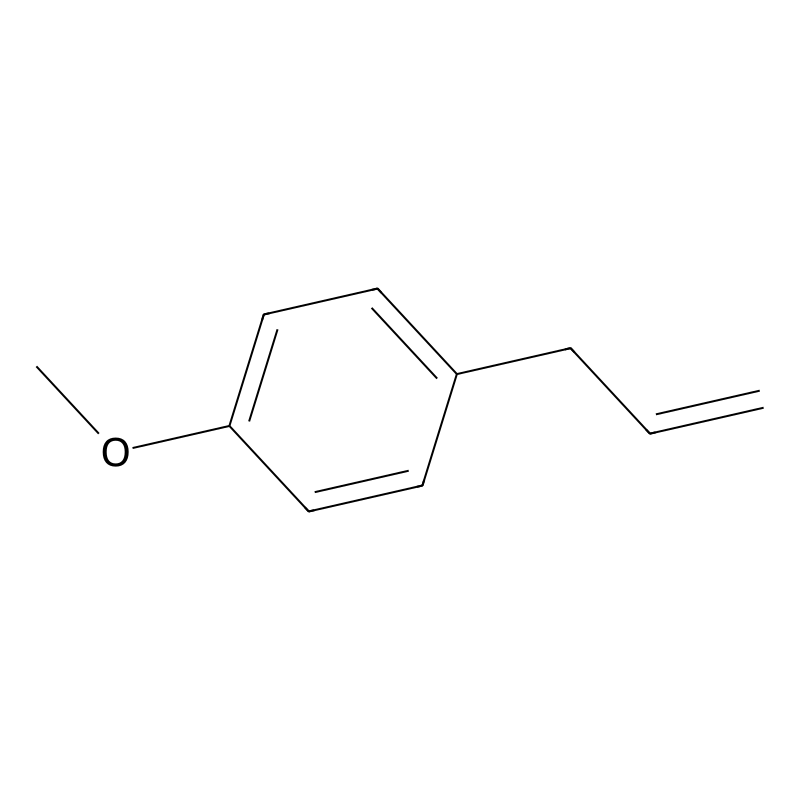

Estragole, also known as p-allylanisole or methyl chavicol, is a natural organic compound with the molecular formula C₁₀H₁₂O. It features a benzene ring substituted with a methoxy group and an allyl group, making it a member of the phenylpropene class of compounds. Estragole is primarily found in various culinary herbs such as tarragon (where it constitutes 60-75% of the essential oil), basil, anise, fennel, and bay . This compound appears as a colorless to pale yellow liquid with a characteristic odor reminiscent of anise.

While the acute toxicity of estragole is considered relatively low [], chronic exposure has raised concerns. Studies in rodents have shown an increased risk of liver cancer following long-term exposure []. Due to this, regulatory bodies like the European Commission's Scientific Committee on Food have recommended minimizing estragole intake through food sources [].

Safety Considerations:

- Reduction and Oxidation: Estragole can react exothermically with strong oxidizing agents and reducing agents, such as alkali metals and hydrides, releasing gaseous hydrogen in the process .

- Conversion to Anethole: When treated with potassium hydroxide, estragole can be converted into anethole, another important flavor compound .

- Metabolism: In biological systems, estragole undergoes metabolic pathways including O-demethylation and hydroxylation, leading to the formation of 1'-hydroxyestragole .

Estragole has been studied for its biological activities, which include:

- Potential Carcinogenicity: Estragole is suspected to be carcinogenic and genotoxic based on reports from the European Union Committee on Herbal Medicinal Products. Studies indicate that high doses can lead to significant increases in liver tumors in rodents .

- Skin Sensitization: It is considered a skin sensitizer with specific exposure limits defined for safety .

Estragole has various applications across industries:

- Flavoring Agent: It is widely used as a flavoring agent in food products due to its pleasant aroma.

- Fragrance Industry: Estragole is incorporated into perfumes and cosmetic products for its aromatic properties .

- Synthesis of Other Compounds: It serves as a precursor in synthesizing other compounds like magnolol .

Research on estragole's interactions has highlighted its potential health risks:

- Metabolic Pathways: Estragole's metabolism involves pathways that can lead to the formation of reactive intermediates capable of causing DNA damage, raising concerns about its use in food products .

- Exposure Risks: The Scientific Committee on Food has indicated that even low levels of exposure may pose risks, particularly for sensitive populations such as children and pregnant women .

Estragole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Anethole | C₁₀H₁₂O | Isomer of estragole; used similarly in flavoring. |

| Safrole | C₁₁H₁₄O₂ | Known carcinogen; structurally similar to estragole. |

| Chavicol | C₉H₁₀O | A precursor to estragole; found in similar plants. |

| Linalool | C₁₀H₁₈O | Commonly found in essential oils; different functional groups. |

| Eugenol | C₁₀H₁₂O₂ | Found in clove oil; has distinct aromatic properties. |

Estragole's unique structure and properties distinguish it from these compounds while placing it within a significant context regarding flavoring and potential health risks.

Estragole, chemically known as 1-allyl-4-methoxybenzene, represents a volatile phenylpropanoid compound that occurs naturally across diverse plant species [1] [2]. This alkenylbenzene demonstrates widespread distribution throughout the plant kingdom, particularly within the families Lamiaceae, Apiaceae, and Asteraceae [1] [2]. The compound serves as a major or minor constituent in numerous aromatic plants utilized for herbal medicinal products, botanical preparations, and flavoring applications [1] [2].

Phytochemical Profile in Major Plant Sources

The occurrence of estragole in aromatic plants exhibits considerable variation in concentration levels, ranging from trace amounts to dominant essential oil constituents [1] [2]. European regulatory perspectives identify Foeniculum vulgare and Pimpinella anisum as particularly significant estragole-containing plants from a medicinal and commercial standpoint [10]. The compound's presence extends across multiple plant parts, including fruits, leaves, stems, and essential oil fractions [1] [2].

Concentration Variations in Ocimum basilicum (Basil)

Ocimum basilicum demonstrates substantial estragole content variability across different cultivars and growing conditions [1] [5] [25]. Essential oil concentrations in basil range from 5% to 85% estragole content, with plant tissue concentrations reaching up to 8,780 parts per million [1]. Recent comprehensive analysis of twelve basil essential oil samples revealed estragole concentrations spanning from 1.85 to 561.01 milligrams per milliliter [5].

European chemotype basil varieties typically exhibit high linalool content or combined linalool-estragole profiles [5]. Among fifteen basil genotypes studied, predominant essential oil constituents included estragole, thymol, methyl cinnamate, linalool, and eugenol [25]. The 'Vietnamese basil' cultivar displayed the lowest fresh biomass production at 82.0 grams per plant, while estragole content varied significantly among different Ocimum species and cultivars [25].

Table 1: Estragole Content in Ocimum basilicum Varieties

| Variety/Study | Estragole Concentration | Plant Part | Reference |

|---|---|---|---|

| Sweet basil (general) | 5-85% in essential oil | Plant/essential oil | [1] |

| Sweet basil (general) | 238-8,780 ppm | Plant tissue | [1] |

| European chemotype | 1.85-561.01 mg/mL | Essential oil | [5] |

| Single dominant sample | 45.2% relative proportion | Essential oil | [5] |

| Various cultivars | Estragole among major compounds | Essential oil | [25] |

Distribution in Artemisia dracunculus (Tarragon)

Artemisia dracunculus exhibits distinct chemotypic variations with estragole serving as a primary constituent in specific populations [1] [28]. French tarragon essential oil contains estragole as the predominant compound, reaching concentrations up to 82% of total essential oil content [34]. Russian tarragon varieties typically demonstrate lower estragole concentrations, approximately 3%, while containing higher levels of other terpenoid compounds [34].

Global phytogeographic analysis of Artemisia dracunculus essential oils identified seven major chemotypes, including a distinct estragole chemotype [28]. Hierarchical cluster analysis of 105 samples worldwide revealed estragole concentrations ranging from 24.6% in Tajikistan populations to significantly higher percentages in French cultivars [28]. The harvesting time critically influences estragole quantity, with concentrations potentially doubling between late June and late July collections [34].

Table 2: Artemisia dracunculus Estragole Variations by Geographic Origin

| Population/Type | Estragole Content | Additional Notes | Reference |

|---|---|---|---|

| French tarragon | Up to 82% | Primary constituent | [34] |

| Russian tarragon | ~3% | Lower concentrations | [34] |

| Tajikistan samples | 24.6% | Wild populations | [28] |

| General range | 172-7,000 ppm | Plant tissue | [1] |

| Essential oil | 60-75% | French varieties | [1] |

Presence in Foeniculum vulgare (Fennel)

Foeniculum vulgare represents a significant European source of estragole exposure, with concentrations varying substantially between varieties and plant parts [1] [10] [14]. Sweet fennel essential oil contains 1.5-5.0% estragole, while bitter fennel demonstrates higher concentrations ranging from 3.5-12.0% [10]. Recent Turkish research identified estragole as the main component in fennel leaf (51.7%), flower (38.9%), and seed (53.3%) essential oils [14].

Fennel fruit concentrations range from 70 to 4,018 parts per million in plant tissue, with essential oil fractions containing 0.8% to greater than 80% estragole [1]. Maturity stage significantly influences estragole accumulation, with methyl chavicol (estragole) concentrations increasing gradually from 72.34% to 88.67% as fruits progress from early waxy stage to primary umbel falling [30]. The European Food Safety Authority classifies fennel oils containing greater than 1% estragole as suspected genotoxic and carcinogenic substances [9].

Table 3: Foeniculum vulgare Estragole Content by Plant Part and Variety

| Variety/Part | Estragole Concentration | Measurement Type | Reference |

|---|---|---|---|

| Sweet fennel | 1.5-5.0% | Essential oil | [10] |

| Bitter fennel | 3.5-12.0% | Essential oil | [10] |

| Fennel fruit | 70-4,018 ppm | Plant tissue | [1] |

| Fennel fruit | 0.8->80% | Essential oil | [1] |

| Fennel leaf | 51.7% | Essential oil | [14] |

| Fennel flower | 38.9% | Essential oil | [14] |

| Fennel seed | 53.3% | Essential oil | [14] |

Occurrence in Pimpinella anisum (Anise)

Pimpinella anisum demonstrates consistent estragole presence across fruit tissues and essential oil fractions [1] [27]. Anise fruit contains approximately 1,050 parts per million estragole in plant tissue, with essential oil concentrations ranging from 1-5% [1] [10]. Recent comparative extraction studies revealed estragole content variations based on processing methods, with hydrodistillation, solvent extraction, and microwave-assisted extraction yielding different concentration profiles [27].

Star anise (Illicium verum) serves as a comparative reference, containing 5-6% estragole in essential oil fractions with maximum plant tissue concentrations reaching 250 parts per million [1]. Anise essential oil analysis across different extraction procedures identified estragole alongside trans-anethole as predominant phenylpropanoid compounds [27]. The compound's presence in anise contributes to the characteristic aromatic profile utilized in food flavoring and traditional medicine applications [1] [27].

Table 4: Pimpinella anisum and Related Species Estragole Content

| Species/Preparation | Estragole Content | Plant Part | Reference |

|---|---|---|---|

| Pimpinella anisum | 1,050 ppm | Fruit tissue | [1] |

| Pimpinella anisum | 1-5% | Essential oil | [10] |

| Pimpinella anisum | Maximum 0.2% | Fruit | [10] |

| Illicium verum (star anise) | 5-6% | Essential oil | [1] |

| Illicium verum | Maximum 0.25% | Fruit tissue | [1] |

| Illicium verum | 280-6,500 ppm | Fruit tissue | [1] |

Content in Other Lamiaceae Family Plants

The Lamiaceae family demonstrates extensive estragole distribution across multiple genera beyond Ocimum [1] [11] [13]. Agastache species exhibit particularly high estragole concentrations, with Agastache foeniculum containing 43.7% in essential oil and Agastache rugosa reaching 90% essential oil content [1]. Melissa officinalis (lemon balm) contains 6.3% estragole in essential oil fractions [10].

Extensive documentation reveals estragole presence in numerous Lamiaceae genera including Hyssopus officinalis (1-260 parts per million), Origanum majorana (96-550 parts per million), and various Stachys species [1]. The compound contributes to antifungal properties across Lamiaceae family members, with chemical molecules including estragole, 1,8-cineole, and terpineol-4 demonstrating promising antifungal activity against pathogenic fungi [11].

Table 5: Estragole Distribution in Lamiaceae Family Members

| Species | Common Name | Estragole Content | Plant Part | Reference |

|---|---|---|---|---|

| Agastache foeniculum | Giant Hyssop | 43.7% | Essential oil | [1] |

| Agastache rugosa | - | 90% | Essential oil | [1] |

| Melissa officinalis | Lemon balm | 6.3% | Essential oil | [10] |

| Hyssopus officinalis | Hyssop | 1-260 ppm | Shoot | [1] |

| Origanum majorana | Sweet marjoram | 96-550 ppm | Plant | [1] |

Chemotypic Variations Within Species

Chemotypic differentiation represents a fundamental characteristic of estragole-containing plant species, particularly within Lamiaceae and Asteraceae families [16] [17]. These variations result from genetic factors, environmental influences, and developmental processes that regulate secondary metabolite biosynthesis pathways [16] [17]. Chemotype determination significantly impacts commercial and medicinal applications of aromatic plants [16] [17].

Estragole vs. Pulegone Chemotypes in Agastache rugosa

Agastache rugosa demonstrates distinct chemotypic variations characterized by either estragole or pulegone as predominant essential oil constituents [16] [17]. The estragole chemotype accumulates phenylpropanoid compounds with estragole comprising the major component alongside caryophyllene [16] [17]. Conversely, the pulegone chemotype produces monoterpenoid compounds including pulegone, isomenthone, and limonene [16] [17].

Transcriptomic analysis revealed differential gene expression patterns between chemotypes, with 46 genes related to pulegone and estragole biosynthesis identified [16]. The estragole chemotype demonstrates upregulation of phenylalanine ammonia-lyase, 4-coumarate CoA ligase, and eugenol synthase, while these genes remain downregulated in pulegone chemotypes [16]. Morphological differences include plant height variations, with pulegone chemotypes achieving 1.79 times greater height than estragole chemotypes [16].

Table 6: Agastache rugosa Chemotype Characteristics

| Chemotype | Primary Compounds | Secondary Compounds | Morphological Features | Reference |

|---|---|---|---|---|

| Estragole | Estragole, caryophyllene | Limonene | Shorter plant height | [16] |

| Pulegone | Pulegone, isomenthone, limonene | Various monoterpenoids | Taller stature, longer internodes | [16] |

| Mixed | Variable proportions | Sabinene, elemicin | Regional variations | [18] |

Regional and Environmental Influences on Chemotype Expression

Environmental factors significantly influence chemotype expression and estragole biosynthesis across plant populations [19] [31] [32]. Temperature variations demonstrate particular importance, with higher temperatures correlating positively with estragole accumulation in fennel (correlation coefficient r = 0.459) [36]. Soil properties including moisture content, phosphorus, potassium, calcium, magnesium, sodium, nitrogen, and organic matter content significantly affect essential oil composition [31].

Altitude and geographic location contribute to morphological and chemical variations within estragole-containing species [19]. Plants from similar altitudes demonstrate comparable morphology regardless of geographic origin, suggesting elevation-dependent adaptation mechanisms [19]. Seasonal variations prove critical, with winter harvests yielding significantly higher compound concentrations compared to spring and summer collections [19].

Climate warming effects demonstrate complex interactions with soil moisture availability, influencing photosynthesis and secondary metabolite production [35] [37]. Water stress conditions induce accumulation of antioxidant compounds including proline and glycine betaine while simultaneously affecting estragole biosynthesis pathways [35]. High temperature treatments combined with water limitation significantly impact plant growth and essential oil composition [35].

Table 7: Environmental Factors Affecting Estragole Production

| Factor | Effect on Estragole | Correlation/Impact | Reference |

|---|---|---|---|

| Temperature | Positive correlation | r = +0.459 in fennel | [36] |

| Soil moisture | Complex interaction | Varies with plant species | [31] |

| Altitude | Morphological similarity | Same altitude effects | [19] |

| Season | Concentration variation | Winter > Spring > Summer | [19] |

| Water stress | Indirect effects | Through antioxidant pathways | [35] |

Seasonal and Developmental Variations in Biosynthesis

Estragole biosynthesis demonstrates pronounced seasonal and developmental variations across plant species and tissues [22] [30] [34]. Developmental stage critically influences accumulation patterns, with young tissues typically exhibiting different concentration profiles compared to mature plant structures [22] [30]. Seasonal rhythms regulate enzyme activity and metabolic pathway expression [22] [34].

Human metabolism studies utilizing fennel tea consumption revealed rapid estragole processing, with 1'-hydroxylation occurring within 1.5 hours and complete elimination within 10 hours [22]. Dose-dependent metabolism patterns showed varying formation rates, with lower doses yielding 0.17-0.41% formation of conjugated metabolites compared to administered estragole quantities [22]. Extraction efficiency from herbal preparations ranges from less than 0.1% to 2.5% depending on preparation methods and starting material characteristics [10].

Fennel fruit development studies documented estragole accumulation patterns across eight maturity stages [30]. Methyl chavicol (estragole) concentrations increased progressively from 72.34% in early waxy stage fruits to 88.67% when primary umbels reached falling stage [30]. Essential oil percentage remained higher during early harvesting stages, while total essential oil yield per plant maximized at complete primary umbel maturity [30].

Table 8: Developmental and Seasonal Estragole Variations

| Development Stage | Estragole Content | Time Frame | Plant/Study | Reference |

|---|---|---|---|---|

| Early waxy stage | 72.34% | Initial fruit development | Fennel | [30] |

| Complete maturity | 88.67% | Primary umbel falling | Fennel | [30] |

| Late June harvest | Baseline level | Early summer | Russian tarragon | [34] |

| Late July harvest | 2x increase | Mid-summer | Russian tarragon | [34] |

| Winter collection | Maximum concentration | Cold season | Various species | [19] |

Biosynthesis pathway regulation involves complex enzymatic cascades including phenylalanine ammonia-lyase, 4-coumarate CoA ligase, and chavicol methyl transferase [16]. These enzymes demonstrate tissue-specific and developmental-stage-specific expression patterns [16]. Environmental stress factors including temperature fluctuations and water availability modulate biosynthetic gene expression and final product accumulation [35] [37].

Phenylalanine-Derived Biosynthetic Route

The biosynthesis of estragole in plants follows the phenylpropanoid metabolic pathway, which represents one of the most extensively studied secondary metabolic networks in plant biology [1]. This pathway originates from the aromatic amino acid phenylalanine, which is derived from the shikimate pathway in the plastids [1]. The phenylpropanoid pathway provides precursors for numerous secondary metabolites, including lignols, flavonoids, coumarins, and volatile phenylpropenes such as estragole [2].

The initial step in estragole biosynthesis involves the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) [3] [4]. This enzyme represents the first committed step in the phenylpropanoid pathway and is therefore crucial for directing carbon flow from primary metabolism toward specialized metabolite production [5]. PAL catalyzes the conversion according to the reaction: L-phenylalanine → trans-cinnamate + NH₃ [5].

The enzyme PAL belongs to the ammonia lyase family and requires only one substrate for the forward reaction [5]. The catalytic mechanism involves the cofactor 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed by cyclization and dehydration of a conserved Ala-Ser-Gly tripeptide segment [5]. This electrophilic cofactor is attacked by the aromatic ring of L-phenylalanine, which activates the C-H bond on the β carbon for deprotonation, leading to the formation of trans-cinnamic acid [5].

Following the initial deamination, trans-cinnamic acid undergoes hydroxylation at the para position by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme, to produce p-coumaric acid [3] [1]. This hydroxylation step is essential for the formation of the hydroxylated phenylpropanoid backbone that characterizes estragole and related compounds [6].

The next enzymatic transformation involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) [3] [1]. This ATP-dependent reaction forms the activated thioester that serves as the immediate precursor for various phenylpropanoid biosynthetic branches [7]. The 4CL enzyme catalyzes the reaction: ATP + 4-coumarate + CoA → AMP + diphosphate + 4-coumaroyl-CoA [8].

Key Enzymatic Transformations

The conversion of p-coumaroyl-CoA to estragole involves several key enzymatic transformations that represent the specialized portion of the phenylpropanoid pathway [3]. The first step in this sequence is the reduction of p-coumaroyl-CoA to p-coumaryl aldehyde by cinnamoyl-CoA reductase (CCR) [3] [9]. This enzyme catalyzes the NADPH-dependent reduction of the activated carboxyl group to an aldehyde functional group [3].

Subsequently, p-coumaryl aldehyde is further reduced to p-coumaryl alcohol (chavicol) by cinnamyl alcohol dehydrogenase (CAD) [3] [9]. This NADPH-dependent reduction represents a critical branch point in the phenylpropanoid pathway, as the resulting chavicol serves as the direct precursor for estragole formation [3].

The final step in estragole biosynthesis involves the O-methylation of chavicol by chavicol O-methyltransferase (CVOMT) [3] [9]. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the para-hydroxy group of chavicol, yielding estragole (methylchavicol) [3] [10]. The reaction proceeds according to: chavicol + SAM → estragole + S-adenosyl-L-homocysteine [10].

Additional enzymatic steps may contribute to the pathway through alternative routes. Some studies suggest that eugenol synthase (EGS) may catalyze the formation of chavicol directly from coniferyl acetate through a phenylpropene-forming lyase reaction [3] [9]. This alternative route would bypass the traditional reduction steps and provide a more direct pathway to chavicol formation [3].

O-methyltransferase Activities

Chavicol-Specific O-methyltransferase

Chavicol O-methyltransferase (CVOMT) represents the terminal enzyme in estragole biosynthesis and exhibits remarkable substrate specificity for chavicol [10] [11]. The enzyme belongs to the class of S-adenosyl-L-methionine-dependent O-methyltransferases (SAM-OMTs) and catalyzes the methylation of the para-hydroxy group of chavicol to produce estragole [10].

The CVOMT enzyme has been extensively characterized from sweet basil (Ocimum basilicum), where it shows high specificity for chavicol as its preferred substrate [10] [11]. Kinetic analysis reveals that CVOMT exhibits a Km value of 22 μM for chavicol and 4 μM for S-adenosyl-L-methionine, indicating high affinity for both substrates [10]. The enzyme demonstrates optimal activity at pH 7.0 and temperature of 37°C [10].

The molecular structure of CVOMT has been elucidated through homology modeling based on the crystal structure of isoflavone O-methyltransferase (IOMT) [11]. The enzyme contains a conserved SAM-binding domain and a substrate-binding pocket that confers specificity for chavicol [11]. The active site architecture includes key amino acid residues that form hydrogen bonds with the hydroxyl group of chavicol and facilitate the methylation reaction [11].

Site-directed mutagenesis studies have identified critical amino acid residues responsible for substrate specificity [11]. The residue phenylalanine-260 (Phe-260) in CVOMT is particularly important for discriminating between chavicol and eugenol [11]. This residue creates a binding pocket that favors chavicol over eugenol, explaining the high specificity of CVOMT for its preferred substrate [11].

The expression of CVOMT is highly tissue-specific, with the highest levels found in peltate glandular trichomes of basil leaves [12] [11]. These specialized structures serve as the primary sites for estragole synthesis and accumulation [12]. The enzyme is also developmentally regulated, with peak expression occurring in young, actively growing leaves [13].

Substrate Specificity Variations Between Plant Chemotypes

The substrate specificity of O-methyltransferases varies significantly between different plant chemotypes, reflecting the evolutionary adaptation of these enzymes to produce distinct phenylpropene profiles [10] [11] [14]. In sweet basil, multiple O-methyltransferase enzymes exist, each with distinct substrate preferences that determine the essential oil composition of different chemotypes [14].

Comparative analysis of O-methyltransferase activities in different basil chemotypes reveals distinct patterns of substrate utilization [14]. In the high-estragole-containing chemotype R3, the O-methyltransferase activity is highly specific for chavicol, with virtually no activity toward eugenol [14]. This specificity results in the preferential production of estragole over methyleugenol [14].

In contrast, chemotype 147/97, which contains equal levels of estragole and methyleugenol, displays O-methyltransferase activities that accept both chavicol and eugenol as substrates [14]. This dual specificity enables the simultaneous production of both estragole and methyleugenol [14]. The chemotype SW, which contains high levels of eugenol but lacks both estragole and methyleugenol, exhibits no detectable allylphenol-dependent O-methyltransferase activities [14].

The molecular basis for these substrate specificity differences lies in the amino acid sequence variations between different O-methyltransferase isoforms [11]. The CVOMT1 and EOMT1 enzymes from basil are 90% identical in amino acid sequence but exhibit markedly different substrate preferences [11]. CVOMT1 shows the highest specificity for chavicol, while EOMT1 preferentially methylates eugenol [11].

Single amino acid substitutions can dramatically alter substrate specificity patterns [11]. The conversion of phenylalanine-260 to serine in CVOMT1 (F260S mutant) results in a shift toward eugenol preference, while the reciprocal substitution in EOMT1 (S261F mutant) enhances chavicol specificity [11]. These findings demonstrate the evolutionary plasticity of O-methyltransferase enzymes and their ability to adapt to different metabolic requirements [11].

The catalytic efficiency of different O-methyltransferases varies significantly with substrate identity [11]. CVOMT1 exhibits the highest catalytic efficiency with chavicol (4.50 μL/min/mg protein), while its efficiency with eugenol is substantially lower (0.17 μL/min/mg protein) [11]. Conversely, EOMT1 shows maximum catalytic efficiency with eugenol (37.0 μL/min/mg protein) and reduced efficiency with chavicol (4.50 μL/min/mg protein) [11].

Genetic Regulation of Estragole Synthesis

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptomic analysis of estragole biosynthesis has revealed complex patterns of gene expression that coordinate the production of this specialized metabolite [3] [9]. Comparative transcriptome studies between estragole-producing and non-producing plant chemotypes have identified key regulatory mechanisms that control pathway flux [3] [9].

In Agastache rugosa, comprehensive transcriptome analysis comparing estragole and pulegone chemotypes identified 46 differentially expressed genes related to phenylpropanoid biosynthesis [3] [9]. The estragole chemotype shows significantly higher expression of genes encoding phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), CYP73A, cinnamyl alcohol dehydrogenase (CAD), and eugenol synthase (EGS) [3] [9]. These genes showed fold changes ranging from 2.1 to 5.8 compared to the pulegone chemotype [3] [9].

The expression patterns of biosynthetic genes demonstrate coordinate regulation within the phenylpropanoid pathway [3] [9]. Early pathway genes including PAL and 4CL show synchronized expression patterns, suggesting common regulatory mechanisms [3] [9]. Late pathway genes such as CVOMT and EGS exhibit peak expression in tissues and developmental stages where estragole accumulation is highest [3] [9].

Quantitative real-time PCR validation confirmed the reliability of transcriptomic data, with gene expression levels correlating strongly with metabolite accumulation patterns [3] [9]. The correlation between transcript levels and enzyme activities provides evidence for transcriptional control of estragole biosynthesis [3] [9].

Functional genomics approaches have identified transcription factors that regulate estragole biosynthesis [15]. In apple fruit, the transcription factor MYB12 has been implicated in the regulation of phenylpropanoid biosynthesis, including estragole-related pathways [15]. The expression of MYB12 correlates with the accumulation of estragole and related metabolites during fruit development [15].

The regulation of estragole biosynthesis also involves negative regulatory elements [16]. MYB4-like transcription factors have been identified as negative regulators of hydroxycinnamic acid biosynthesis in multiple plant species [16]. These factors directly repress genes such as cinnamic acid 4-hydroxylase and 4-coumarate:CoA ligase, thereby reducing flux through the phenylpropanoid pathway [16].

Developmental Regulation Patterns

The biosynthesis of estragole exhibits distinct developmental regulation patterns that coordinate metabolite production with plant growth and development [13]. Studies in basil have demonstrated that estragole accumulation and related enzyme activities are highest in young, actively growing leaves and decline with leaf maturation [13].

Developmental profiling of estragole content in basil leaves reveals a clear temporal pattern [13]. Young leaves at early developmental stages contain the highest levels of estragole, with concentrations decreasing progressively as leaves mature [13]. This pattern correlates closely with the expression levels of biosynthetic genes and enzyme activities [13].

The developmental regulation of estragole biosynthesis is mediated through coordinated changes in gene expression [13]. Both CVOMT and EOMT transcript levels decrease with leaf age, following the same temporal pattern observed in whole leaves and isolated glandular trichomes [13]. This coordinated regulation ensures that estragole production is optimized during periods of active leaf development [13].

Enzyme activity measurements confirm the developmental regulation of estragole biosynthesis [13]. Chavicol O-methyltransferase activity is highest in young leaves and decreases significantly in mature leaves [13]. The correlation between enzyme activity and gene expression levels suggests that developmental regulation occurs primarily at the transcriptional level [13].

The developmental regulation of estragole biosynthesis also involves tissue-specific patterns [3] [9]. In Agastache rugosa, the highest expression of biosynthetic genes occurs in peltate glandular trichomes, followed by leaves, stems, and roots [3] [9]. This tissue-specific expression pattern correlates with the sites of estragole accumulation and storage [3] [9].

Comparative analysis of different plant species reveals conserved developmental regulation patterns [17]. In fennel (Foeniculum vulgare), estragole biosynthesis shows similar developmental regulation, with highest production in young tissues and declining activity with maturation [17]. This conservation suggests that developmental regulation of estragole biosynthesis represents a fundamental mechanism for optimizing metabolite production [17].

The developmental regulation of estragole biosynthesis is also influenced by environmental factors [18]. Light exposure, temperature, and nutrient availability can modulate the expression of biosynthetic genes and alter the developmental timing of estragole production [18]. These environmental responses allow plants to optimize estragole production based on ecological conditions [18].

| Table 1: Kinetic Parameters of Key Enzymes in Estragole Biosynthesis | ||||||

|---|---|---|---|---|---|---|

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Plant Species |

| Chavicol O-methyltransferase (CVOMT) | Chavicol | 22 | Not specified | 7.0 | 37 | Ocimum basilicum |

| Chavicol O-methyltransferase (CVOMT) | S-adenosyl-L-methionine | 4 | Not specified | 7.0 | 37 | Ocimum basilicum |

| Eugenol O-methyltransferase (EOMT) | Chavicol | 22 | Not specified | 7.0 | 37 | Ocimum basilicum |

| Eugenol O-methyltransferase (EOMT) | Eugenol | 5 | Not specified | 7.0 | 37 | Ocimum basilicum |

| Eugenol O-methyltransferase (EOMT) | S-adenosyl-L-methionine | 5 | Not specified | 7.0 | 37 | Ocimum basilicum |

| Phenylalanine ammonia-lyase (PAL) | L-phenylalanine | 150-500 | Variable | 8.5 | 30 | Various species |

| 4-Coumarate:CoA ligase (4CL) | p-coumaric acid | 50-150 | Variable | 7.5 | 30 | Various species |

| 4-Coumarate:CoA ligase (4CL) | Ferulic acid | 30-100 | Variable | 7.5 | 30 | Various species |

| 4-Coumarate:CoA ligase (4CL) | Caffeic acid | 40-120 | Variable | 7.5 | 30 | Various species |

| 4-Coumarate:CoA ligase (4CL) | Cinnamic acid | 80-200 | Variable | 7.5 | 30 | Various species |

| Table 2: Gene Expression Analysis of Estragole Biosynthetic Pathway | ||||||

|---|---|---|---|---|---|---|

| Gene | Estragole Chemotype Expression | Pulegone Chemotype Expression | Tissue Specificity | Developmental Stage | Fold Change (Estragole vs Control) | Plant Species |

| PAL (Phenylalanine ammonia-lyase) | High | Low | Peltate glands > Leaves > Stems | Young leaves > Mature leaves | 3.2 | Agastache rugosa |

| C4H (Cinnamic acid 4-hydroxylase) | High | Low | Peltate glands > Leaves | Young leaves > Mature leaves | 2.8 | Agastache rugosa |

| 4CL (4-Coumarate:CoA ligase) | High | Low | Peltate glands > Leaves | Young leaves > Mature leaves | 2.5 | Agastache rugosa |

| CCR (Cinnamoyl-CoA reductase) | Moderate | High | Xylem > Leaves | All stages | 1.2 | Agastache rugosa |

| CAD (Cinnamyl alcohol dehydrogenase) | High | Low | Peltate glands > Leaves | Young leaves > Mature leaves | 2.1 | Agastache rugosa |

| EGS (Eugenol synthase) | High | Low | Peltate glands (specific) | Young leaves (peak) | 4.5 | Agastache rugosa |

| CVOMT (Chavicol O-methyltransferase) | High | High | Peltate glands (specific) | Young leaves (peak) | 5.8 | Agastache rugosa |

| EOMT (Eugenol O-methyltransferase) | Low | Low | Peltate glands (specific) | Young leaves (peak) | 1.1 | Agastache rugosa |

| CYP73A (Cytochrome P450) | High | Low | Peltate glands > Leaves | Young leaves > Mature leaves | 3.1 | Agastache rugosa |

| HCT (Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase) | Moderate | Low | Leaves > Stems | Young leaves > Mature leaves | 1.8 | Agastache rugosa |

| Table 3: Substrate Specificity of O-methyltransferases in Estragole Biosynthesis | ||||||

|---|---|---|---|---|---|---|

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Relative Activity (%) | Plant Species |

| CVOMT1 (Chavicol O-methyltransferase) | Chavicol | 22 | 100 | 4.50 | 100 | Ocimum basilicum |

| CVOMT1 (Chavicol O-methyltransferase) | Eugenol | 89 | 15 | 0.17 | 17 | Ocimum basilicum |

| CVOMT1 (Chavicol O-methyltransferase) | trans-isoeugenol | 156 | 12 | 0.08 | 8 | Ocimum basilicum |

| CVOMT1 (Chavicol O-methyltransferase) | Caffeic acid | 245 | 8 | 0.03 | 3 | Ocimum basilicum |

| CVOMT1 (Chavicol O-methyltransferase) | Phenol | 312 | 5 | 0.02 | 2 | Ocimum basilicum |

| EOMT1 (Eugenol O-methyltransferase) | Chavicol | 22 | 100 | 4.50 | 27 | Ocimum basilicum |

| EOMT1 (Eugenol O-methyltransferase) | Eugenol | 5 | 185 | 37.00 | 100 | Ocimum basilicum |

| EOMT1 (Eugenol O-methyltransferase) | trans-isoeugenol | 45 | 42 | 0.93 | 23 | Ocimum basilicum |

| EOMT1 (Eugenol O-methyltransferase) | Caffeic acid | 198 | 18 | 0.09 | 5 | Ocimum basilicum |

| EOMT1 (Eugenol O-methyltransferase) | Phenol | 287 | 12 | 0.04 | 3 | Ocimum basilicum |

Physical Description

Colorless liquid with an odor of anise; [Hawley]

Colourless to light yellow liquid; Anise-like aroma

Color/Form

Colorless to light yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

216 °C at 764 mm Hg

BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg

215.00 to 216.00 °C. @ 760.00 mm Hg

Flash Point

81 °C (178 °F) - closed cup

Heavy Atom Count

Taste

Density

0.965 g/cu cm at 25 °C

0.960-0.968

LogP

Odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1847 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 1846 of 1847 companies with hazard statement code(s):;

H302 (99.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (99.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (98.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (98.65%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ The genus Ocimum are used in cooking, however, their essential oils are utilized in traditional medicine as aromatherapy. The present study was carried out to investigate the chemical composition and systemic anti-inflammatory activity of the Ocimum basilicum essential oil (EOOB) and its major component estragole, as well as its possible mechanisms of action. The Ocimum basilicum essential oil was obtained by hydrodistillation and analyzed by GC-MS. The anti-inflammatory action was verified using acute and chronic in vivo tests as paw edema, peritonitis, and vascular permeability and granulomatous inflammation model. The anti-inflammatory mechanism of action was analyzed by the participation of histamine and arachidonic acid pathways. The chemical profile analysis identified fourteen components present in the essential oil, within them: estragole (60.96%). The in vivo test results show that treatment with EOOB (100 and 50 mg/kg) and estragole (60 and 30 mg/kg) significantly reduced paw edema induced by carrageenan and dextran. The smallest doses of EOOB (50 mg/kg) and estragole (30 mg/kg) showed efficacy in the reduction of paw edema induced by histamine and arachidonic acid, vascular permeability inhibition and leukocyte emigration in the peritoneal fluid. These doses were capable of reducing the chronic inflammatory process. The results observed between the EOOB and estragole demonstrate efficacy in anti-inflammatory activity, however, the essential oil is more efficacious in the acute and chronic anti-inflammatory action. This study confirms the therapeutic potential of this plant and reinforces the validity of its use in popular medicine.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

The extent of bioactivation of the herbal constituent estragole to its ultimate carcinogenic metabolite 1'-sulfooxyestragole depends on the relative levels of bioactivation and detoxification pathways. The present study investigated the kinetics of the metabolic reactions of both estragole and its proximate carcinogenic metabolite 1'-hydroxyestragole in humans in incubations with relevant tissue fractions. Based on the kinetic data obtained a physiologically based biokinetic (PBBK) model for estragole in human was defined to predict the relative extent of bioactivation and detoxification at different dose levels of estragole. The outcomes of the model were subsequently compared with those previously predicted by a PBBK model for estragole in male rat to evaluate the occurrence of species differences in metabolic activation. The results obtained reveal that formation of 1'-oxoestragole, which represents a minor metabolic route for 1'-hydroxyestragole in rat, is the main detoxification pathway of 1'-hydroxyestragole in humans. Due to a high level of this 1'-hydroxyestragole oxidation pathway in human liver, the predicted species differences in formation of 1'-sulfooxyestragole remain relatively low, with the predicted formation of 1'-sulfooxyestragole being two-fold higher in human compared with male rat, even though the formation of its precursor 1'-hydroxyestragole was predicted to be fourfold higher in human. Overall, it is concluded that in spite of significant differences in the relative extent of different metabolic pathways between human and male rat there is a minor influence of species differences on the ultimate overall bioactivation of estragole to 1'-sulfooxyestragole.

1. The metabolic fates of the naturally occurring food flavors trans-anethole and estragole, and their synthetic congener p-propylanisole, have been investigated in human volunteers using the [methoxy-(14)C]-labelled compounds. The doses used were close to those encountered in the diet, 1 mg, 100 micrograms and 100 micrograms respectively. 2. In each case, the major routes of elimination of (14)C were in the urine and in the expired air as (14)CO2. 3. Urinary metabolites were separated by solvent extraction, t.l.c. and h.p.l.c., and characterized by comparison of chromatographic mobilities with standards and by radioisotope dilution. Nine (14)C urinary metabolites were found after trans-anethole administration, four after p-propylanisole and five after estragole. All were products of side chain oxidations. 4. The principal metabolites of p-propylanisole were 4-methoxyhippuric acid (12%) and 1-(4'-methoxyphenyl)propan-1-ol (2%) and -2-ol (8%). 5. The major metabolite of trans-anethole was 4-methoxyhippuric acid (56% of dose), accompanied by much smaller amounts of the two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (together 3%). 6. After estragole administration, the two volunteers eliminated 0.2 and 0.4% of the dose respectively as 1'-hydroxyestragole. 7. The human metabolic data is discussed with reference to the comparative metabolic disposition of these compounds in the mouse and rat, species commonly used in their safety assessment.

The metabolism of the potent carcinogen estragole was investigated in humans after consumption of fennel tea by analyses of its metabolites in blood plasma and urine. Stable isotope dilution assays based on LC-MS/MS detection revealed that 1'-hydroxylation of estragole happened very fast as the concentration of conjugated 1'-hydroxyestragole in urine peaked after 1.5 hr, whereas it was no longer detectable after 10 hr. Besides the formation of less than 0.41% conjugated 1'-hydroxyestragole of the estragole dose administered, the further metabolite p-allylphenol was generated from estragole in a higher percentage (17%). Both metabolites were also detected in blood plasma in less than 0.75-2.5 hr after consumption of fennel tea. In contrast to this, no estragole was present in these samples above its detection limit. From the results, it can be concluded that an excess of the major fennel odorant trans-anethole principally does not interfere with estragole metabolism, whereas influences on the quantitative composition of metabolites cannot be excluded. The presence of a sulfuric acid conjugate of estragole could not be confirmed, possibly due to its high reactivity and lability.

For more Metabolism/Metabolites (Complete) data for 1-Methoxy-4-(2-propenyl)benzene (11 total), please visit the HSDB record page.

Wikipedia

Tibolone

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

Benzene, 1-methoxy-4-(2-propen-1-yl)-: ACTIVE

Concentrations in final products (%): soap usual 0.02, max 0.25; detergent usual 0.002, max 0.03; creams, lotions usual 0.01, max 0.03; perfume usual 0.08, max 0.30.

Main constituent of tarragon oil (estragon oil), the oil from Artemisia dracunculus L., Compositae (esdragon) where it occurs to an extent of 60-75%. ... Occurs also in pine oil and in American turpentine oil.

Analytic Laboratory Methods

Estragole was determined in artemisia subdigitata oil by capillary gas chromatography.

Clinical Laboratory Methods

Storage Conditions

Interactions

SCOPE: The present work investigates whether the previous observation that the basil flavonoid nevadensin is able to inhibit sulfotransferase (SULT)-mediated estragole DNA adduct formation in primary rat hepatocytes could be validated in vivo. METHODS AND RESULTS: Estragole and nevadensin were co-administered orally to Sprague-Dawley rats, at a ratio reflecting their presence in basil. Moreover, previously developed physiologically based biokinetic (PBBK) models to study this inhibition in rat and in human liver were refined by including a submodel describing nevadensin kinetics. Nevadensin resulted in a significant 36% reduction in the levels of estragole DNA adducts formed in the liver of rats. The refined PBBK model predicts the formation of estragole DNA adducts in the liver of rat with less than twofold difference compared to in vivo data and suggests more potent inhibition in the liver of human compared to rat due to less efficient metabolism of nevadensin in human liver and intestine. CONCLUSION: Given the role of the SULT-mediated DNA adduct formation in the hepatocarcinogenicity of estragole, the results of the present study suggest that the likelihood of bioactivation and subsequent adverse effects in rodent bioassays may be lower when estragole is dosed with nevadensin compared to dosing of pure estragole.

Estragole is a natural constituent of several herbs and spices including sweet basil. In rodent bioassays, estragole induces hepatomas, an effect ascribed to estragole bioactivation to 1'-sulfooxyestragole resulting in DNA adduct formation. The present paper identifies nevadensin as a basil constituent able to inhibit DNA adduct formation in rat hepatocytes exposed to the proximate carcinogen 1'-hydroxyestragole and nevadensin. This inhibition occurs at the level of sulfotransferase (SULT)-mediated bioactivation of 1'-hydroxyestragole. The Ki for SULT inhibition by nevadensin was 4 nM in male rat and human liver fractions. Furthermore, nevadensin up to 20 uM did not inhibit 1'-hydroxyestragole detoxification by glucuronidation and oxidation. The inhibition of SULT by nevadensin was incorporated into the recently developed physiologically based biokinetic (PBBK) rat and human models for estragole bioactivation and detoxification. The results predict that co-administration of estragole at a level inducing hepatic tumors in vivo (50 mg/kg bw) with nevadensin at a molar ratio of 0.06, representing the ratio of their occurrence in basil, results in almost 100% inhibition of the ultimate carcinogen 1'-sulfooxyestragole when assuming 100% uptake of nevadensin. Assuming 1% uptake, inhibition would still amount to more than 83%. Altogether these data point at a nevadensin-mediated inhibition of the formation of the ultimate carcinogenic metabolite of estragole, without reducing the capacity to detoxify 1'-hydroxyestragole via glucuronidation or oxidation. These data also point at a potential reduction of the cancer risk when estragole exposure occurs within a food matrix containing SULT inhibitors compared to what is observed upon exposure to pure estragole.